ROR|At Inverse agonist 8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

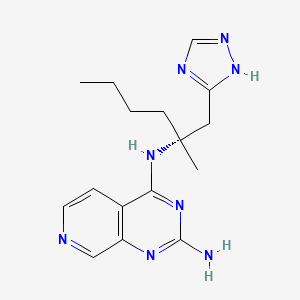

Retinoic acid receptor-related orphan receptor gamma-t (RORγt) inverse agonist 8 is a synthetic compound designed to modulate the activity of RORγt, a nuclear receptor involved in the regulation of immune responses. RORγt plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of interleukin 17 (IL-17), a pro-inflammatory cytokine. Inverse agonists of RORγt, such as RORγt inverse agonist 8, have shown potential in treating autoimmune diseases by reducing the production of IL-17 and other pro-inflammatory cytokines .

Méthodes De Préparation

The synthesis of RORγt inverse agonist 8 involves a multi-step process. One of the key steps is the reductive alkylation sequence between indole and benzaldehyde intermediates. The indole precursor can be alkylated at different positions to provide access to various chemical series. The benzaldehyde fragment is prepared from inexpensive 2,4-dichlorobenzoic acid . This synthetic route is designed to enable late-stage structure-activity relationship studies of the amide moiety and is suitable for decagram-scale production to support pre-clinical research activities .

Analyse Des Réactions Chimiques

RORγt inverse agonist 8 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reductive alkylation is a key step in its synthesis, involving the reduction of intermediates to form the final product.

Substitution: The indole precursor can undergo substitution reactions to introduce different functional groups at specific positions.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions are the desired RORγt inverse agonist 8 and its various intermediates .

Applications De Recherche Scientifique

RORγt inverse agonist 8 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the structure-activity relationships of RORγt inverse agonists and to develop new synthetic routes for similar compounds.

Biology: The compound is employed in research to understand the role of RORγt in immune cell differentiation and function.

Mécanisme D'action

RORγt inverse agonist 8 exerts its effects by binding to the ligand-binding domain of RORγt, causing a conformational change that reduces the receptor’s basal activity. This binding disrupts the interactions between key residues in the receptor, such as Trp317, and stabilizes the receptor in an inactive conformation. As a result, the recruitment of coactivators is inhibited, leading to a decrease in the transcription of IL-17 and other pro-inflammatory cytokines . This mechanism of action makes RORγt inverse agonist 8 a promising candidate for the treatment of autoimmune diseases .

Comparaison Avec Des Composés Similaires

RORγt inverse agonist 8 can be compared with other similar compounds, such as SR2211 and A-9758. These compounds also target RORγt and exhibit similar anti-inflammatory properties. RORγt inverse agonist 8 is unique in its specific binding interactions and the resulting conformational changes in the receptor . Other similar compounds include:

Propriétés

Formule moléculaire |

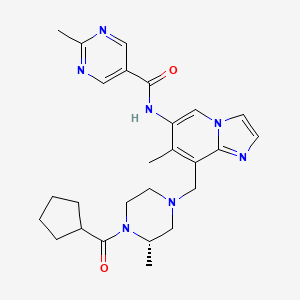

C26H33N7O2 |

|---|---|

Poids moléculaire |

475.6 g/mol |

Nom IUPAC |

N-[8-[[(3S)-4-(cyclopentanecarbonyl)-3-methylpiperazin-1-yl]methyl]-7-methylimidazo[1,2-a]pyridin-6-yl]-2-methylpyrimidine-5-carboxamide |

InChI |

InChI=1S/C26H33N7O2/c1-17-14-31(10-11-33(17)26(35)20-6-4-5-7-20)15-22-18(2)23(16-32-9-8-27-24(22)32)30-25(34)21-12-28-19(3)29-13-21/h8-9,12-13,16-17,20H,4-7,10-11,14-15H2,1-3H3,(H,30,34)/t17-/m0/s1 |

Clé InChI |

GMRCLEMCHGYDSY-KRWDZBQOSA-N |

SMILES isomérique |

C[C@H]1CN(CCN1C(=O)C2CCCC2)CC3=C(C(=CN4C3=NC=C4)NC(=O)C5=CN=C(N=C5)C)C |

SMILES canonique |

CC1CN(CCN1C(=O)C2CCCC2)CC3=C(C(=CN4C3=NC=C4)NC(=O)C5=CN=C(N=C5)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-[[3-(1,3-benzoxazol-2-ylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12427042.png)

![(2E)-6-[6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-(prop-1-en-2-yl)-1H,2H,3H,4H,7H,8H,9H,9aH-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12427051.png)

![(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol](/img/structure/B12427112.png)

![3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-methoxybenzoic acid](/img/structure/B12427120.png)